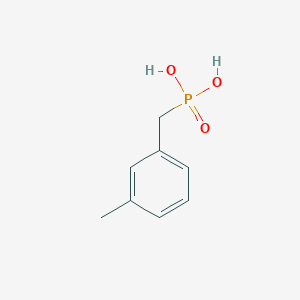

3-Methylbenzylphosphonic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(3-methylphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZXYVIDVAUMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378720 | |

| Record name | (3-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18945-65-8 | |

| Record name | (3-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis and Process Optimization of 3-Methylbenzylphosphonic Acid

Executive Summary

This technical guide details the synthesis of 3-Methylbenzylphosphonic acid , a critical organophosphorus intermediate often utilized as a bioisostere for phosphates in metalloprotease inhibitors and as a precursor in Horner-Wadsworth-Emmons (HWE) olefinations.

While various routes exist (e.g., Hirao coupling), this guide focuses on the Michaelis-Arbuzov rearrangement followed by acid-mediated hydrolysis . This pathway is selected for its atom economy, scalability, and operational simplicity in a drug development context. The protocol below is designed to minimize common pitfalls—specifically the formation of poly-alkylated byproducts and purification difficulties associated with the high polarity of the final acid.

Retrosynthetic Analysis & Strategy

The synthesis is bipartite. The carbon-phosphorus (C-P) bond is established first via the nucleophilic attack of a phosphite on the benzylic halide. The resulting phosphonate ester is then hydrolyzed to the free acid.[1]

Figure 1: Retrosynthetic disconnection showing the C-P bond formation and subsequent deprotection.

Step 1: The Michaelis-Arbuzov Rearrangement

The reaction of 3-methylbenzyl bromide with triethyl phosphite is robust, but it requires strict temperature control to manage the exothermic release of ethyl bromide.

Reagents & Materials[2][3][4][5][6][7]

-

Substrate: 3-Methylbenzyl bromide (1.0 equiv).

-

Reagent: Triethyl phosphite (1.2 equiv). Note: Excess is used to drive the reaction to completion and is easily removed.

-

Solvent: Neat (preferred for kinetics) or Toluene (if thermal mass control is required).

Experimental Protocol

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a distillation head (short path) connected to a receiving flask. Flush with Nitrogen (

). -

Addition: Charge the flask with 3-Methylbenzyl bromide. Heat to 80°C.

-

Reaction: Add Triethyl phosphite dropwise via the addition funnel.

-

Critical Process Parameter (CPP): The reaction initiates immediately. Ethyl bromide (EtBr, bp 38°C) will begin to evolve. Adjust addition rate to maintain a steady distillation of EtBr.

-

-

Completion: Once addition is complete, raise the internal temperature to 140–150°C for 2–4 hours. This ensures removal of EtBr and conversion of any "quasi-phosphonium" intermediates.

-

Workup: Apply high vacuum (1–5 mmHg) at 100°C to distill off the excess triethyl phosphite. The residue is Diethyl (3-methylbenzyl)phosphonate , typically a clear to pale yellow oil.

-

QC Check:

NMR should show a singlet ~28–32 ppm. If multiple peaks appear, purify via silica flash chromatography (EtOAc/Hexane).

-

Step 2: Hydrolysis to the Free Acid

Two methods are presented. Method A is the industrial standard (robust, lower cost). Method B is the laboratory standard for high purity (milder, anhydrous).

Method A: Acidic Hydrolysis (Standard)

-

Reaction: Dissolve the crude phosphonate ester in 6N HCl (10 vol).

-

Reflux: Heat to reflux (approx. 100–110°C) for 12–18 hours.

-

Monitoring: Monitor by

NMR. The shift will move upfield (towards 20–24 ppm).

-

-

Isolation: Concentrate the mixture to dryness under reduced pressure. Azeotrope with toluene (

) to remove residual water/HCl. -

Purification: The residue is often a viscous oil that solidifies upon standing. Recrystallize from Water/Acetone or Acetonitrile .[2]

Method B: McKenna Method (TMSBr)

Use this if the substrate contains acid-sensitive groups or if Method A yields an intractable oil.

-

Silylation: Dissolve Diethyl (3-methylbenzyl)phosphonate (1.0 equiv) in dry Dichloromethane (DCM). Cool to 0°C.

-

Addition: Add Bromotrimethylsilane (TMSBr, 3.0 equiv) dropwise.

-

Conversion: Warm to room temperature and stir for 4–6 hours.

-

Methanolysis: Concentrate to remove DCM/excess TMSBr. Redissolve the residue in Methanol (MeOH) and stir for 1 hour. (This cleaves the silyl ester).

-

Isolation: Concentrate in vacuo. The product, This compound , usually precipitates as a white solid.

Process Logic & Troubleshooting

The following decision matrix addresses common failure modes during the purification phase.

Figure 2: Purification decision matrix. Persistent oils are best handled by converting to the dicyclohexylamine salt, which crystallizes readily and can be reverted to the free acid via acidification.

Analytical Specifications

Confirm structure using the following expected spectral data.

| Technique | Parameter | Expected Value / Signal | Assignment |

| Shift | Phosphonic Acid ( | ||

| Benzylic | |||

| Methyl | |||

| Aromatic | Benzene Ring Protons | ||

| Mass Spec | ESI (-) | ||

| Appearance | Visual | White crystalline powder | Solid State |

Safety & Handling

-

Alkyl Halides (3-Methylbenzyl bromide): Potent lachrymator and skin irritant. Handle only in a fume hood.

-

Triethyl Phosphite: Pungent odor; potential neurotoxicity. Keep away from oxidizers.

-

Exotherm: The Arbuzov reaction is highly exothermic. Do not add phosphite rapidly without monitoring the temperature.

-

Pressure: Ensure the distillation path is clear to prevent pressure buildup from EtBr evolution.

References

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–450. Link

-

McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (20), 739. Link

-

Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(17), 3793. Link

-

Organic Syntheses. (2014). Synthesis of Diethyl Benzylphosphonate. Organic Syntheses, 91, 260-272. Link

Sources

3-Methylbenzylphosphonic acid molecular structure

Topic: [(3-Methylphenyl)methyl]phosphonic Acid Molecular Structure Content Type: Technical Reference Guide Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.

Structural Architecture, Synthetic Protocols, and Applied Utility

Executive Summary

3-Methylbenzylphosphonic acid (IUPAC: [(3-methylphenyl)methyl]phosphonic acid) represents a critical scaffold in organophosphorus chemistry. Distinguished by its meta-substituted methyl group, this molecule serves as a steric probe in phosphatase inhibition assays and a robust anchoring ligand in Metal-Organic Frameworks (MOFs) and Self-Assembled Monolayers (SAMs). Unlike its para-substituted counterparts, the meta-methyl placement introduces unique crystal packing arrangements and solubility profiles essential for fine-tuning material porosity and bioavailability.

This guide provides a rigorous analysis of its physicochemical properties, an optimized industrial-grade synthetic route via the Michaelis-Arbuzov reaction, and validated characterization data.

Molecular Architecture & Physicochemical Properties[1]

The molecule comprises a lipophilic toluene tail connected to a hydrophilic, dianionic phosphonic acid headgroup via a methylene bridge. This amphipathic structure drives its utility in surface chemistry (oxide binding) and enzyme active site mapping.

Structural Specifications

| Property | Data | Notes |

| IUPAC Name | [(3-Methylphenyl)methyl]phosphonic acid | |

| Molecular Formula | ||

| Molecular Weight | 186.14 g/mol | |

| CAS (Ester Precursor) | 17105-63-4 (Dimethyl ester) | Acid CAS varies by hydration state/salt form.[1][2][3] |

| pKa Values | Typical for benzylphosphonic acids. | |

| Melting Point | 150–157 °C (decomp.)[4] | Decomposition typically involves dehydration to polyphosphonates. |

| Geometry | Tetrahedral Phosphorus ( | C-P bond length approx. 1.80 Å. |

Electronic & Steric Effects

-

Meta-Substitution: The methyl group at the 3-position exerts a weak inductive (+I) effect but, more importantly, provides steric bulk that disrupts planar stacking in crystal lattices compared to the para isomer. This increases solubility in polar organic solvents.

-

Methylene Bridge: The

linker insulates the phosphorus from the aromatic ring's resonance, maintaining the phosphonate's

Synthetic Pathways & Process Optimization

The most robust synthesis utilizes the Michaelis-Arbuzov rearrangement followed by acid-mediated hydrolysis. This route avoids the formation of P-C-O byproducts common in direct oxidation methods.

Reaction Workflow (DOT Visualization)

Figure 1: Step-wise synthesis via Michaelis-Arbuzov rearrangement and subsequent hydrolysis.[2]

Detailed Protocol

Step 1: Arbuzov Rearrangement (Ester Formation)

-

Charge: In a dry flask under

, combine 3-methylbenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq). -

Heat: Heat slowly to 120–140 °C. Ethyl bromide (EtBr) will evolve; use a distillation bridge to remove it continuously. This drives the equilibrium forward.

-

Purification: Vacuum distill the excess triethyl phosphite. The residue is the diethyl ester (Yield >90%).

Step 2: McKenna Hydrolysis (Recommended) Why this method? Unlike HCl reflux, bromotrimethylsilane (TMSBr) cleaves the ester under mild conditions, preventing thermal degradation of the aromatic ring.

-

Silylation: Dissolve the diethyl ester in dry DCM. Add TMSBr (3.0 eq) dropwise at 0 °C. Stir at RT for 4 hours.

-

Quench: Add methanol (excess) to solvolyze the silyl ester. Stir for 1 hour.

-

Isolation: Concentrate in vacuo. Recrystallize the resulting solid from water/ethanol or acetonitrile to yield white crystals of this compound.

Structural Characterization

Verification of the structure requires distinguishing the unique meta-substitution pattern and the integrity of the C-P bond.

NMR Spectroscopy Signatures

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 15.8 – 17.1 | Singlet | Characteristic of benzylphosphonates (decoupled). | |

| 2.20 – 2.25 | Singlet (3H) | Methyl group ( | |

| 3.40 – 3.60 | Doublet ( | Methylene bridge ( | |

| ~63.0 | Doublet ( | Carbon directly attached to Phosphorus. |

Note: Data derived from typical values for benzylphosphonic acid derivatives in

Applications in R&D

Phosphatase Inhibition (Bioisostere)

Phosphonic acids are non-hydrolyzable mimics of phosphate monoesters. The 3-methylbenzyl derivative is frequently used in Structure-Activity Relationship (SAR) studies for:

-

PTP1B Inhibition: Targeting diabetes and obesity pathways. The hydrophobic meta-methyl group probes the "WPD loop" accessory pockets in Protein Tyrosine Phosphatases.

-

Prostatic Acid Phosphatase (PAP): Benzylphosphonates act as competitive inhibitors.

Materials Science (MOFs & Surface Engineering)

The phosphonic acid group (

-

SAMs: Used to modify Indium Tin Oxide (ITO) surfaces for organic electronics. The 3-methyl group disrupts packing density, altering the work function of the electrode.

-

Layered MOFs: Reacts with divalent metals (

,

Functional Logic Diagram

Figure 2: Functional mapping of this compound in drug discovery and materials engineering.

References

-

Synthesis & NMR Data: Miszczyk, P., & Kafarski, P. (2020). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules, 25(20), 4754. (Provides specific NMR shifts for this compound derivatives). Link

-

Arbuzov Mechanism: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. Link

-

Surface Modification: Ma, H., et al. (2011). Surface-Initiated Synthesis of Poly(3-methylthiophene) from Indium Tin Oxide. Macromolecules. (Details use of methylbenzyl phosphonic acids in SAMs). Link

-

Phosphatase Inhibition: Vovk, A. I., et al. (2008). Stereoselectivity of binding of alpha-(N-benzylamino)benzylphosphonic acids to prostatic acid phosphatase. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102089316B - Liquid mixture of oxyalkylene bridged bis- and triphosphites - Google Patents [patents.google.com]

- 3. CN1216985A - Amino- and hydroxyl-substituted triphenyl-S-triazines as stabilizers - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 3-Methylbenzylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-methylbenzylphosphonic acid. As a molecule of interest in various research and development sectors, a thorough understanding of its spectral characteristics is crucial for identification, purity assessment, and elucidation of intermolecular interactions. This document moves beyond a simple cataloging of peaks, offering insights into the rationale behind spectral features and providing robust experimental protocols for obtaining high-quality data.

Introduction: The Molecular Landscape of this compound

This compound is an organic compound featuring a phosphonic acid moiety attached to a benzyl group, which is further substituted with a methyl group at the meta position of the aromatic ring. This unique combination of functional groups gives rise to a characteristic infrared spectrum that serves as a molecular fingerprint.

Infrared spectroscopy probes the vibrational modes of a molecule.[1] When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies corresponding to the energy of the radiation absorbed.[1] The resulting spectrum of absorption versus wavenumber provides a detailed picture of the functional groups present. For drug development professionals, this is particularly valuable for confirming molecular structure, identifying potential impurities, and studying drug-excipient interactions.

The structure of this compound dictates the key vibrational modes we expect to observe:

-

Phosphonic Acid Group (-P(O)(OH)₂): This group is characterized by strong absorptions from the phosphoryl (P=O) and hydroxyl (P-O-H) groups. Hydrogen bonding significantly influences the position and shape of these bands.

-

Aromatic Ring (m-substituted benzene): The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations. The substitution pattern influences the out-of-plane bending modes, which can be diagnostic.

-

Benzyl Methylene Group (-CH₂-): The methylene bridge between the aromatic ring and the phosphorus atom will show typical aliphatic C-H stretching and bending vibrations.

-

Methyl Group (-CH₃): The methyl substituent on the ring will also display characteristic C-H stretching and bending modes.

Below is a diagram illustrating the structure of this compound.

Caption: Molecular structure of this compound.

Predicted Infrared Spectrum of this compound: A Detailed Analysis

The following table summarizes the expected key absorption bands, their assignments, and the rationale for their prediction.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Expert Insights |

| 3000 - 2500 | Broad, Strong | O-H stretch (from P-O-H) | This very broad and intense absorption is a hallmark of hydrogen-bonded hydroxyl groups in acids.[2] For phosphonic acids, this band is particularly prominent due to strong intermolecular hydrogen bonding, often obscuring the C-H stretching region.[3] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | These absorptions appear at slightly higher frequencies than aliphatic C-H stretches and are characteristic of C-H bonds on a benzene ring.[4] |

| 2975 - 2850 | Medium to Weak | Aliphatic C-H stretch | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the benzyl methylene (-CH₂) and the methyl (-CH₃) groups.[5] |

| 1610 - 1580 & 1500 - 1450 | Medium to Weak | Aromatic C=C stretch | These bands are due to the stretching vibrations within the aromatic ring and are diagnostic for the presence of a benzene ring.[4] |

| ~1465 | Medium | CH₂ scissoring & CH₃ asymmetric bending | These bending vibrations of the methylene and methyl groups typically occur in this region. |

| ~1380 | Medium to Weak | CH₃ symmetric bending | This "umbrella" mode of the methyl group is another characteristic aliphatic C-H bending vibration. |

| 1250 - 1150 | Strong | P=O stretch (phosphoryl) | The P=O bond is highly polarized, resulting in a strong absorption. In hydrogen-bonded phosphonic acids, this band is often shifted to lower wavenumbers and may appear broad.[6] |

| 1100 - 900 | Strong, Complex | P-O stretch and P-O-(H) bending | This region is often complex due to overlapping stretching and bending vibrations of the P-O and P-O-H groups. It is a key fingerprint region for phosphonic acids.[7] |

| 900 - 675 | Strong to Medium | Aromatic C-H out-of-plane bending | The position of these strong bands is indicative of the substitution pattern on the benzene ring. For a meta-substituted ring, strong absorptions are expected in the 810-750 cm⁻¹ and 690±10 cm⁻¹ regions. |

Experimental Protocols for Acquiring the IR Spectrum

The choice of sampling technique is critical for obtaining a high-quality, reproducible IR spectrum. For a solid compound like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method provides a high-quality spectrum when executed correctly. The principle involves dispersing the solid sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[8]

Rationale for Use: The KBr pellet method is ideal for obtaining a classic transmission spectrum, which is often required for library matching and detailed spectral analysis. It minimizes background interference from the sample holder.

Step-by-Step Protocol:

-

Drying: Dry the this compound sample and high-purity KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorptions.

-

Grinding: In a dry environment (e.g., under a nitrogen atmosphere or in a glove box), weigh out approximately 1-2 mg of the sample and 100-200 mg of KBr. Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained. Inadequate grinding will lead to scattering of the IR beam and a poor-quality spectrum.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply a vacuum to remove trapped air and then press the powder under high pressure (typically 8-10 tons) for several minutes.

-

Spectrum Acquisition: A transparent or translucent pellet should be formed. Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Self-Validation: A well-prepared KBr pellet will be visually transparent and the resulting spectrum should have a flat baseline and major peaks within the optimal absorbance range (typically 0.1 to 1.0 absorbance units). A sloping baseline often indicates scattering due to large particle size, while broad absorptions around 3400 cm⁻¹ and 1640 cm⁻¹ are indicative of water contamination.

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and often preferred method for solid and liquid samples. It requires minimal to no sample preparation. The technique works by pressing the sample against a high-refractive-index crystal (often diamond or germanium). The IR beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.

Rationale for Use: ATR-FTIR is ideal for rapid screening, analysis of small sample quantities, and for samples that are difficult to grind or press into a pellet. It is less susceptible to issues with sample thickness and homogeneity.

Step-by-Step Protocol:

-

Crystal Cleaning: Ensure the ATR crystal is impeccably clean. Record a background spectrum with the clean, empty crystal. A common cleaning procedure involves wiping the crystal with a solvent-dampened, non-abrasive cloth (e.g., methanol or isopropanol) and allowing it to dry completely.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a reproducible spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. The software will automatically perform the background subtraction.

-

Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Self-Validation: A good ATR spectrum will have sharp, well-defined peaks. Poor contact between the sample and the crystal will result in a weak spectrum with low signal-to-noise. The ATR technique is less prone to the baseline issues seen with poorly prepared KBr pellets.

Interpretation and Applications in a Research and Development Context

The infrared spectrum of this compound is a powerful tool for:

-

Structural Verification: The presence of the key absorption bands detailed in the table above provides strong evidence for the correct chemical structure. The absence of expected peaks or the presence of unexpected ones can indicate an incorrect product or the presence of impurities.

-

Purity Assessment: The presence of extraneous peaks can indicate impurities. For example, a sharp peak around 1700 cm⁻¹ could suggest a carboxylic acid impurity.

-

Studying Intermolecular Interactions: The broadness and position of the O-H and P=O stretching bands are highly sensitive to hydrogen bonding. Changes in these bands upon formulation with other excipients can provide insights into drug-excipient interactions at a molecular level.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a compound can exhibit subtle but significant differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹). FTIR can be a rapid and effective tool for identifying and distinguishing between polymorphs.

Conclusion

The infrared spectrum of this compound is rich with information that, when correctly interpreted, can be invaluable for researchers and drug development professionals. By understanding the origins of the key absorption bands and by employing robust experimental techniques, the identity, purity, and intermolecular interactions of this compound can be effectively characterized. This guide provides the foundational knowledge and practical protocols to leverage the power of infrared spectroscopy in the study of this compound and related compounds.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Univerzita Karlova. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2025). Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces. Retrieved from [Link]

- Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270–276.

-

NIST. (n.d.). Methylphosphonic acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzylphosphonic Acid. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

ResearchGate. (2025). An ATR-FTIR study of different phosphonic acids in aqueous solution. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of Phosphotungstic acid (PWA) showing four characteristic bands. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a malonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

The Journal of Chemical Physics. (2016). Conformation-specific spectroscopy of alkyl benzyl radicals: Effects of a radical center on the CH stretch infrared spectrum of an alkyl chain. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-

ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Infrared Spectra of Phosphorus Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Vibrational spectroscopy of linear molecules. Retrieved from [Link]

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol?. Retrieved from [Link]

-

YouTube. (2021). Modes of vibrations in IR spectroscopy. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

-

YouTube. (2020). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

-

SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. {P-[bis(2-hydroxyethyl)amino]benzyl}phosphonic acid, diethyl ester [webbook.nist.gov]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

3-Methylbenzylphosphonic acid and its derivatives

Topic: 3-Methylbenzylphosphonic Acid and Its Derivatives: Synthetic Scaffolds & Bio-isosteric Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1][2]

Executive Summary: The Meta-Methyl Advantage

This compound (CAS: 18945-65-8) represents a critical scaffold in the design of phosphatase inhibitors and transition-state analogues.[1][2] Unlike its unsubstituted benzyl counterpart, the meta-methyl group introduces a specific hydrophobic vector that allows for enhanced selectivity in enzyme binding pockets without incurring the steric penalties often associated with ortho-substitution.[1][2]

This guide dissects the chemical utility of this scaffold, moving from scalable synthesis via the Michaelis-Arbuzov reaction to its application as a Horner-Wadsworth-Emmons (HWE) reagent for stilbene synthesis.[1][2] Furthermore, we analyze its role as a bioisostere for phosphate esters in the development of Protein Tyrosine Phosphatase (PTP) inhibitors.

Chemical Identity & Structural Analysis

The core structure features a tetrahedral phosphonic acid group attached to a benzyl ring with a methyl group at the C3 position.[2]

| Property | Data |

| IUPAC Name | (3-Methylbenzyl)phosphonic acid |

| CAS Number | 18945-65-8 |

| Molecular Formula | C₈H₁₁O₃P |

| Molecular Weight | 186.14 g/mol |

| pKa (Predicted) | ~2.2 (1st), ~7.1 (2nd) |

| Melting Point | 194–195 °C |

| Solubility | Soluble in water, alcohols; insoluble in non-polar organics |

Electronic & Steric Considerations:

The phosphonic acid moiety (

Synthetic Pathways

The synthesis of this compound is most robustly achieved via the Michaelis-Arbuzov rearrangement followed by ester hydrolysis.[1][2] This pathway is preferred over the Michaelis-Becker reaction due to higher yields and fewer side products.[1][2]

The Michaelis-Arbuzov Route

The reaction between 3-methylbenzyl bromide and triethyl phosphite is thermodynamically driven by the formation of the strong P=O bond.[2]

Critical Mechanism Note: The lone pair on the phosphorus of the phosphite attacks the electrophilic benzylic carbon (

Figure 1: Stepwise synthesis via Michaelis-Arbuzov rearrangement and subsequent hydrolysis.

Hydrolysis Strategies

While acid hydrolysis (conc. HCl, reflux) is standard, it can be harsh.[1] The McKenna method using bromotrimethylsilane (TMSBr) is superior for high-purity applications.[2] TMSBr cleaves the ethyl esters under mild conditions to form silyl esters, which hydrolyze instantaneously upon contact with water or methanol.[2]

Applications in Medicinal Chemistry

Phosphatase Inhibition (PTPs)

Protein Tyrosine Phosphatases (PTPs) are critical regulators of signal transduction. Dysregulation of PTPs is implicated in diabetes (PTP1B) and cancer (SHP2).

-

Mechanism: The tetrahedral geometry of the phosphonate group mimics the transition state of phosphate ester hydrolysis.[2]

-

Selectivity: The meta-methyl group of this compound allows the molecule to probe hydrophobic pockets adjacent to the catalytic site, offering selectivity over general phosphatases.[1][2]

Horner-Wadsworth-Emmons (HWE) Reagents

The diethyl ester derivative is a potent HWE reagent.[1][2] Deprotonation of the benzylic carbon (using NaH or LiHMDS) generates a carbanion that reacts with aldehydes to form trans-stilbenes with high stereoselectivity (

Figure 2: Mechanism of the Horner-Wadsworth-Emmons reaction for stilbene synthesis.[1][2]

Experimental Protocols

Safety Warning: Benzyl bromides are lachrymators. Triethyl phosphite is malodorous and toxic.[2] Perform all reactions in a well-ventilated fume hood.

Protocol A: Synthesis of Diethyl (3-methylbenzyl)phosphonate

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Reagents: Add 3-methylbenzyl bromide (18.5 g, 100 mmol) and triethyl phosphite (20.0 g, 120 mmol, 1.2 eq).

-

Reaction: Heat the mixture gradually to 130°C. Ethyl bromide (b.p. 38°C) will evolve; use a distillation head if recovery is desired, otherwise allow it to escape through the vent (into a trap).

-

Completion: Stir at 140-150°C for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or ³¹P NMR (disappearance of P(OEt)₃ signal at ~140 ppm).

-

Purification: Distill off excess triethyl phosphite under reduced pressure. The residue is sufficiently pure (>95%) for hydrolysis.

Protocol B: Hydrolysis to this compound (McKenna Method)

-

Solvation: Dissolve diethyl (3-methylbenzyl)phosphonate (2.42 g, 10 mmol) in dry dichloromethane (DCM, 20 mL) under Argon.

-

Silylation: Add bromotrimethylsilane (TMSBr) (4.6 g, 30 mmol, 3 eq) dropwise via syringe.

-

Reaction: Stir at room temperature for 12 hours. ³¹P NMR will show a shift to the silyl ester (~0-10 ppm).[2]

-

Hydrolysis: Evaporate volatiles in vacuo. Redissolve the residue in MeOH (20 mL) and stir for 1 hour.

-

Isolation: Concentrate in vacuo. The product will crystallize.[2] Recrystallize from water/ethanol if necessary.[2]

Biological Context: Signaling Pathways

The following diagram illustrates where this compound derivatives intervene in the Insulin Signaling Pathway by inhibiting PTP1B, a negative regulator of the insulin receptor.

Figure 3: Inhibition of PTP1B by phosphonic acid derivatives prevents the deactivation of IRS-1, enhancing insulin signaling.[2]

References

-

Synthesis of Phosphonates: Bhattacharya, A. K., & Thyagarajan, G. (1981).[1] The Michaelis-Arbuzov rearrangement.[1][2] Chemical Reviews, 81(4), 415–430. Link

-

McKenna Hydrolysis: McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Tetrahedron Letters, 18(2), 155-158.[1] Link

-

Phosphatase Inhibition: Vovk, A. I., et al. (2008).[3][4] Stereoselectivity of binding of alpha-(N-benzylamino)benzylphosphonic acids to prostatic acid phosphatase. Bioorganic & Medicinal Chemistry Letters, 18(16), 4620-4623.[1][4] Link[3]

-

HWE Reaction: Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Chemical Reviews, 89(4), 863-927.[1] Link

-

Antimicrobial Derivatives: Rzepecki, P., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. International Journal of Molecular Sciences, 23(20), 12229. Link

Sources

- 1. CN101677575A - antimicrobial plastics and coatings - Google Patents [patents.google.com]

- 2. CN109836456B - Preparation method of diethyl methylphosphonite - Google Patents [patents.google.com]

- 3. Stereoselectivity of binding of alpha-(N-benzylamino)benzylphosphonic acids to prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylphosphonic acid 97 6881-57-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Crystal Structure of 3-Methylbenzylphosphonic Acid

A Note to the Reader: As of the latest search of crystallographic databases, including the Cambridge Structural Database (CSD), the specific crystal structure of 3-Methylbenzylphosphonic acid has not been publicly reported. This guide, therefore, provides a comprehensive framework for its determination, including a proposed synthesis, crystallization protocol, and a detailed analysis of a closely related structural isomer, benzyl(methyl)phosphinic acid, to predict the structural characteristics of the title compound.

Introduction: The Significance of Phosphonic Acids

Phosphonic acids and their derivatives are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry and materials science. Their structural analogy to phosphates allows them to act as effective mimics in biological systems, leading to applications as enzyme inhibitors, antiviral agents, and herbicides. The phosphonic acid moiety is particularly adept at forming strong hydrogen bonds, which governs their self-assembly in the solid state and their interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction is paramount for rational drug design and the engineering of novel materials.

This guide will provide researchers, scientists, and drug development professionals with a detailed technical overview of the methodologies required to determine the crystal structure of this compound, alongside an expert analysis of what its structure is likely to reveal.

Proposed Synthesis and Crystallization of this compound

The synthesis of arylphosphonic acids can be approached through several reliable methods. A common and effective route involves the Michaelis-Arbuzov reaction followed by acidic hydrolysis.

Synthesis of Diethyl (3-methylbenzyl)phosphonate

The first step is the formation of the diethyl phosphonate ester from 3-methylbenzyl bromide.

-

Reaction: 3-Methylbenzyl bromide + Triethyl phosphite → Diethyl (3-methylbenzyl)phosphonate + Ethyl bromide

-

Rationale: The Michaelis-Arbuzov reaction is a well-established method for forming a carbon-phosphorus bond. Triethyl phosphite acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methylbenzyl bromide. The subsequent rearrangement and elimination of ethyl bromide yield the stable phosphonate ester. A palladium-catalyzed cross-coupling reaction between an aryl halide and a dialkyl phosphite presents an alternative, modern approach.

Experimental Protocol: Synthesis of Diethyl (3-methylbenzyl)phosphonate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzyl bromide (1 equivalent).

-

Add an excess of triethyl phosphite (1.5 equivalents).

-

Heat the reaction mixture at 120-150 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The resulting crude diethyl (3-methylbenzyl)phosphonate can be purified by column chromatography on silica gel.

Hydrolysis to this compound

The final step is the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid.

-

Reaction: Diethyl (3-methylbenzyl)phosphonate + 2 H₂O --(HCl, Δ)--> this compound + 2 Ethanol

-

Rationale: Acid-catalyzed hydrolysis is a robust method for cleaving the stable P-O-C bonds of the phosphonate ester. Refluxing with concentrated hydrochloric acid provides the necessary conditions for complete hydrolysis. An alternative, milder method involves the use of bromotrimethylsilane (TMSBr) to form a silyl ester intermediate, which is then readily hydrolyzed with methanol or water.

Experimental Protocol: Hydrolysis

-

To the purified diethyl (3-methylbenzyl)phosphonate, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.

-

Monitor the completion of the hydrolysis by ³¹P NMR spectroscopy, observing the shift from the phosphonate ester to the phosphonic acid signal.

-

After cooling, remove the water and excess HCl under reduced pressure.

-

The crude this compound can be purified by recrystallization.

Crystallization

Obtaining single crystals of sufficient quality is the most critical step for a successful X-ray diffraction experiment. The high polarity and strong hydrogen-bonding capacity of phosphonic acids can sometimes make crystallization challenging.

Experimental Protocol: Crystallization

-

Solvent Selection: Begin by testing the solubility of the purified this compound in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetonitrile, acetone, ethyl acetate). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and readily soluble at an elevated temperature. A mixture of solvents, such as methanol/water or acetone/water, can also be effective.

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-18 °C).

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

The Crystal Structure Determination Process

Once suitable single crystals are obtained, the process of determining the crystal structure via X-ray diffraction can begin.

Caption: Experimental workflow for the determination of the crystal structure of this compound.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use a highly focused monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector. Each spot on the diffraction pattern corresponds to a specific reflection from a set of planes in the crystal lattice. The intensity of each spot is proportional to the square of the structure factor amplitude for that reflection.

Structure Solution: The Phase Problem

A significant challenge in crystallography is the "phase problem." While the intensities of the diffracted X-rays can be measured, the phase information is lost. To reconstruct the electron density map of the molecule, both the amplitude and the phase of the structure factors are required. For small molecules like this compound, this problem is typically solved using direct methods. These are computational techniques that use statistical relationships between the phases of strong reflections to derive an initial set of phases.

Model Building and Refinement

The initial phases are used to calculate a preliminary electron density map. From this map, the positions of the atoms in the molecule can be inferred and an initial structural model can be built. This model is then refined using a least-squares method, which iteratively adjusts the atomic positions and other parameters (such as thermal displacement parameters) to improve the agreement between the observed diffraction data and the data calculated from the model. This process is repeated until the model converges to the best possible fit with the experimental data.

Structural Analysis: A Case Study of Benzyl(methyl)phosphinic Acid

In the absence of experimental data for this compound, we can gain significant insight by examining the crystal structure of its close structural isomer, benzyl(methyl)phosphinic acid. In this molecule, the methyl group is attached to the phosphorus atom instead of the benzyl ring.

The crystal structure of benzyl(methyl)phosphinic acid has been determined and the data is available. This phosphinic acid is a tetracoordinate, pentavalent phosphorus compound.

Crystallographic Data

The following table summarizes the key crystallographic data for benzyl(methyl)phosphinic acid.

| Parameter | Value |

| Chemical Formula | C₈H₁₁O₂P |

| Formula Weight | 170.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3075 (4) |

| b (Å) | 8.2526 (4) |

| c (Å) | 11.8890 (4) |

| β (°) | 108.657 (3) |

| Volume (ų) | 865.22 (6) |

| Z | 4 |

| Temperature (K) | 293 |

Molecular Structure and Intermolecular Interactions

The defining feature of the crystal structure of benzyl(methyl)phosphinic acid is the extensive network of hydrogen bonds formed by the phosphinic acid group.

Caption: Molecular structure of benzyl(methyl)phosphinic acid.

In the crystal lattice, molecules of benzyl(methyl)phosphinic acid are linked together by strong intermolecular O-H···O=P hydrogen bonds. These interactions create infinite chains of molecules extending along the b-axis of the unit cell. These primary chains are then cross-linked by weaker C-H···O hydrogen bonds involving the aromatic C-H groups and the phosphinic acid oxygen atoms, forming a two-dimensional network.

Quantum Chemical Calculations for 3-Methylbenzylphosphonic Acid: A Technical Guide

Executive Summary

3-Methylbenzylphosphonic acid represents a critical scaffold in medicinal chemistry, serving as a bioisostere for phosphate esters in enzyme inhibition and bone-targeting therapeutics. Its accurate computational modeling requires navigating specific challenges: the hypervalency of phosphorus, the anionic stability of the phosphonate group, and the conformational flexibility of the benzyl linker.

This guide moves beyond generic "run-the-software" instructions. It provides a validated, self-consistent protocol for characterizing the electronic, structural, and thermodynamic properties of this molecule using Density Functional Theory (DFT).

Part 1: Theoretical Framework & Computational Strategy

Functional Selection: The Case for M06-2X

While B3LYP is the historical standard, it often fails to accurately describe non-covalent interactions (dispersion forces) critical for the folding of the benzyl ring over the phosphonate group.

-

Recommendation: Use M06-2X or

B97X-D . -

Causality: The 3-methyl substituent introduces asymmetry and weak steric bulk. Dispersion-corrected functionals (like M06-2X) accurately capture the

-stacking or CH-

Basis Set Selection: Phosphorus Polarization

Phosphorus requires careful treatment of d-orbitals to describe the P=O bond and the anionic character of the deprotonated state.

-

Geometry Optimization: 6-31G(d,p) (Cost-effective, accurate for bond lengths).

-

Critical Note: The "++" (diffuse functions) are mandatory for pKa calculations. The phosphonate anion (

) has electron density extending far from the nucleus; standard basis sets will artificially raise the energy of the anion, leading to massive errors in predicted acidity.

Part 2: Conformational Landscape & Geometry Optimization

The this compound molecule possesses two critical rotatable bonds that define its potential energy surface (PES). A single optimization is insufficient; a conformational search is required to avoid local minima.

The Rotational Scan Protocol

-

Bond 1 (

): Rotation of the P–C bond (Phosphonate orientation). -

Bond 2 (

): Rotation of the C–Ph bond (Benzyl ring orientation).

Experimental Workflow:

-

Coarse Scan: Perform a relaxed PES scan at B3LYP/6-31G(d) in

increments for both -

Filter: Identify minima within 5 kcal/mol of the global minimum.

-

Refinement: Re-optimize these specific conformers at M06-2X/6-311++G(d,p) with implicit solvation (SMD model).

Visualization of the Workflow

The following diagram outlines the decision logic for the conformational search and optimization process.

Caption: Logic flow for identifying the global minimum conformer, ensuring no transition states (imaginary frequencies) are mistakenly used for property calculation.

Part 3: pKa Prediction (The Thermodynamic Cycle)

Predicting the pKa of phosphonic acids is notoriously difficult due to strong solvation effects. The "Direct Method" often fails. The Thermodynamic Cycle method is the industry standard for high accuracy.

The Protocol

The pKa is calculated using the free energy change of deprotonation (

Where

Step-by-Step Methodology

-

Gas Phase Optimization: Calculate

and -

Solvation Energy: Perform single-point energy calculations on the gas-phase geometries using the SMD (Solvation Model based on Density) with water as the solvent.

-

Why SMD? It is parameterized specifically for

and outperforms PCM for charged species.

-

-

Proton Value: Use the experimental value for the solvation free energy of a proton: -265.9 kcal/mol (standard accepted value).

Thermodynamic Cycle Diagram

This diagram illustrates how gas-phase accuracy is combined with solvation models to yield the final pKa.

Caption: Thermodynamic cycle connecting gas-phase deprotonation energy with solution-phase free energies to calculate pKa accurately.

Part 4: Spectroscopic Validation (NMR & IR)

To validate that your computed structure matches the synthesized this compound, you must compare predicted spectra with experimental data.

P NMR Calculation

Standard basis sets often underestimate

-

Protocol: GIAO (Gauge-Independent Atomic Orbital) method.

-

Level of Theory: B3LYP/6-311+G(2d,p) (Note the 2d—extra polarization is crucial for NMR).

-

Reference: Calculate relative to

(optimized at the same level) to cancel systematic errors.

IR Frequency Scaling

DFT harmonic frequencies are systematically higher than experimental anharmonic frequencies.

-

Scaling Factor: For M06-2X/6-311++G(d,p), multiply calculated frequencies by 0.946 to align with experimental IR spectra.

-

Diagnostic Band: Look for the P=O stretch around 1200-1250 cm

.

Part 5: Data Summary & Recommended Parameters

The following table summarizes the specific settings required for each property of this compound.

| Property | Recommended Functional | Basis Set | Solvation Model | Key Setting |

| Geometry | M06-2X | 6-31G(d,p) | None (Gas) or SMD | Opt=Tight |

| pKa / Energy | M06-2X | 6-311++G(d,p) | SMD (Water) | SCRF=(SMD,Solvent=Water) |

| NMR ( | B3LYP | 6-311+G(2d,p) | PCM (Chloroform) | NMR=GIAO |

| UV-Vis | CAM-B3LYP | 6-311++G(d,p) | TD-DFT | NStates=10 |

References

-

M06-2X Functional Performance: Zhao, Y., & Truhlar, D. G. (2008).[4] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

-

SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

-

pKa Calculation Protocols: Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. Link

-

Phosphorus NMR Basis Sets: Chesnut, D. B. (2003). The use of locally dense basis sets in the calculation of 31P chemical shieldings. Journal of Physical Chemistry A, 107(20), 4307-4312. Link

Sources

Methodological & Application

Technical Guide: Hydrolysis of Diethyl 3-Methylbenzylphosphonate

Executive Summary

This application note details the hydrolysis of diethyl 3-methylbenzylphosphonate to its corresponding phosphonic acid. While phosphonate esters are robust bioisosteres of phosphates, their conversion to the free acid form is a critical step in revealing their pharmacological activity (e.g., as metalloproteinase inhibitors or bone-targeting agents).

We present two validated methodologies:

-

The McKenna Method (Silylation-Solvolysis): The "Gold Standard" for laboratory-scale synthesis. It is mild, chemoselective, and high-yielding.[1]

-

Acid-Catalyzed Hydrolysis: A robust, cost-effective method for substrates lacking acid-sensitive moieties.

Key Technical Insight: The 3-methyl substituent on the benzyl ring increases the lipophilicity of the substrate compared to the parent benzylphosphonate. This does not significantly alter the electronic reactivity of the phosphorus center but necessitates specific solvent choices during purification to avoid "oiling out" of the final product.

Chemical Context & Mechanism[1][2][3][4][5]

The target transformation involves the cleavage of two ethoxy (

Structural Analysis[6]

-

Substrate: Diethyl 3-methylbenzylphosphonate.

-

Target: 3-Methylbenzylphosphonic acid.

-

Challenge: Phosphonate esters are significantly more resistant to hydrolysis than carboxylate esters. Basic hydrolysis (saponification) often stops at the mono-ester stage or requires extreme conditions. Therefore, electrophilic cleavage (acid or silyl) is required.

Mechanism A: Silyl-Mediated Dealkylation (McKenna Reaction)

This is the preferred method. Bromotrimethylsilane (TMSBr) acts as a "hard" Lewis acid, attacking the phosphoryl oxygen. This is followed by an Arbuzov-like collapse to form the bis(trimethylsilyl) phosphonate intermediate, which is extremely labile to hydrolysis.

Mechanism B: Acid-Catalyzed Hydrolysis

Protonation of the phosphoryl oxygen activates the phosphorus center for nucleophilic attack by water. This pathway requires high thermal energy (reflux) to overcome the activation barrier.

Visualizing the Workflow

The following diagram outlines the decision logic and reaction pathways for this specific substrate.

Figure 1: Decision tree and process flow for the hydrolysis of diethyl 3-methylbenzylphosphonate.

Experimental Protocols

Protocol A: The McKenna Method (Recommended)

Best for: High purity, quantitative yield, mild conditions.

Safety Note: TMSBr is corrosive and moisture-sensitive. Handle under inert atmosphere (

Reagents

-

Diethyl 3-methylbenzylphosphonate (1.0 equiv)

-

Bromotrimethylsilane (TMSBr) (3.0 - 4.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Methanol (HPLC grade)

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve diethyl 3-methylbenzylphosphonate (e.g., 1.0 g) in anhydrous DCM (10 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add TMSBr dropwise via syringe.

-

Note: Use at least 3 equivalents (1.5 per ethoxy group) to ensure complete conversion.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Quench/Solvolysis: Once conversion is complete, concentrate the mixture under reduced pressure to remove solvent and excess TMSBr.[2]

-

Critical Step: Redissolve the residue in Methanol (10 mL) and stir for 30 minutes. This converts the silyl ester (

) to the acid (

-

-

Isolation: Concentrate in vacuo. The product, this compound, usually solidifies upon drying under high vacuum.

Protocol B: Acid-Catalyzed Hydrolysis

Best for: Large scale, cost-sensitive operations where the substrate has no acid-labile groups.

Reagents

Step-by-Step Procedure

-

Setup: Place the phosphonate in a round-bottom flask fitted with a reflux condenser.

-

Reaction: Add 12M HCl (10–20 volumes relative to substrate weight).

-

Reflux: Heat to reflux (approx. 100–110°C) for 6–12 hours.

-

Note: The reaction is heterogeneous initially; the oil droplets will eventually dissolve or change character.

-

-

Workup: Cool to RT. Transfer to a rotary evaporator.

-

Azeotrope: Evaporate the HCl. To remove trace water/acid, add Toluene and evaporate (repeat 2x).

-

Purification: If the product is dark or sticky, recrystallize from Acetonitrile/Water or precipitate from minimal water by adding Acetone.

Analytical Validation

Validation is primarily achieved via

Table 1: Expected NMR Data

| Nucleus | Parameter | Diethyl 3-methylbenzylphosphonate (Start) | This compound (Product) |

| Chemical Shift | |||

| Ethyl Group | Quartet (~4.0 ppm), Triplet (~1.3 ppm) | ABSENT (Critical confirmation) | |

| Benzylic | Doublet ( | Doublet (Shift may move slightly downfield) | |

| Mass Spec | m/z |

Note:

Troubleshooting & Optimization

Issue: "The product is a sticky oil and won't crystallize."

-

Cause: Phosphonic acids are notoriously hygroscopic. The 3-methyl group adds lipophilicity, which might interfere with standard water crystallization.

-

Solution:

-

Dry Harder: Use high vacuum (<1 mbar) over

desiccant for 24 hours. -

Trituration: Sonicate the oil in cold diethyl ether or hexanes to induce precipitation.

-

Solvent Switch: Try recrystallization from boiling acetonitrile.

-

Issue: "Incomplete reaction observed."

-

McKenna Method: Likely due to moisture in the solvent consuming the TMSBr. Increase TMSBr equivalents to 4.0 or 5.0 and ensure the reaction vessel is sealed under

. -

Acid Method: The reaction time is too short. Phosphonates are stable. Extend reflux to 18 hours or use 48% HBr (which is a stronger nucleophile than HCl).

References

-

McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane."[8] Journal of the Chemical Society, Chemical Communications, 1979, 739.[8] Link

-

Justyna, K., et al. "The McKenna reaction – avoiding side reactions in phosphonate deprotection."[9] Beilstein Journal of Organic Chemistry, 2020, 16, 1436–1446.[9][10] Link

-

BenchChem Protocols. "Mild dealkylation methods for phosphonate esters." BenchChem Experimental Protocols, 2025. Link

- Kafarski, P., & Lejczak, B. "Phosphonic Acids: Preparation and Applications." Current Medicinal Chemistry, 2001.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 8. Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]

- 10. d-nb.info [d-nb.info]

Application Note: 3-Methylbenzylphosphonic Acid in Organic Synthesis & Surface Engineering

Compound: 3-Methylbenzylphosphonic acid CAS: 19820-29-2 Molecular Formula: C₈H₁₁O₃P Molecular Weight: 186.14 g/mol

Executive Summary

This compound serves as a versatile phosphorus-based building block with dual utility in organic synthesis and materials science . In organic synthesis, it acts as the stable precursor to Horner-Wadsworth-Emmons (HWE) reagents, enabling the stereoselective construction of meta-substituted stilbenes—key scaffolds in resveratrol analogs and OLED emitters. In surface engineering, the free phosphonic acid moiety functions as a robust anchor for Self-Assembled Monolayers (SAMs) on metal oxides (TiO₂, Al₂O₃), offering superior hydrolytic stability compared to silanes.

This guide details three core workflows:

-

Activation: Conversion to phosphonate esters for olefination.

-

Synthesis: HWE olefination for stilbene production.

-

Surface Engineering: SAM formation on metal oxide surfaces.

Reactivity Profile & Workflow

The reactivity of this compound is dictated by the phosphorus center. For carbon-carbon bond formation (HWE), the acidic protons must be masked (esterified) to allow carbanion generation. For surface attachment, the acidic protons are essential for bidentate/tridentate coordination.

Figure 1: Divergent reactivity pathways.[1] The acid is esterified for organic synthesis (red path) or used directly for surface modification (yellow path).

Protocol A: Activation for Organic Synthesis (Esterification)

Context: The free acid cannot be used directly in HWE olefination because the base will deprotonate the hydroxyl groups first, preventing carbanion formation at the benzylic position. This protocol converts the acid to Diethyl (3-methylbenzyl)phosphonate .

Materials

-

This compound (10 mmol, 1.86 g)

-

Thionyl chloride (SOCl₂) (25 mmol, 1.8 mL)

-

Absolute Ethanol (excess)

-

Dichloromethane (DCM) (anhydrous)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology

-

Chlorination: In a flame-dried round-bottom flask under inert gas, suspend this compound (1.86 g) in anhydrous DCM (20 mL).

-

Addition: Add thionyl chloride (1.8 mL) dropwise at 0°C.

-

Reflux: Warm to room temperature and then reflux for 3 hours. The suspension will clear as the phosphonyl dichloride forms.

-

Evaporation: Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude dichloride (yellow oil). Caution: Perform in a fume hood; SO₂ and HCl gas are evolved.

-

Esterification: Re-dissolve the residue in DCM (10 mL) and cool to 0°C. Add absolute ethanol (5 mL) dropwise (exothermic).

-

Workup: Stir for 2 hours at room temperature. Wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize acid byproducts. Dry organic layer over MgSO₄ and concentrate.

-

Validation: Product should be a clear oil. ³¹P NMR should show a shift from ~25 ppm (acid) to ~28-30 ppm (ester).

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Context: This reaction synthesizes meta-methyl substituted stilbenes. The 3-methyl group sterically influences the crystal packing of the final product, which is critical for optoelectronic applications.

Reaction Scheme

Reagents: Diethyl (3-methylbenzyl)phosphonate (from Protocol A) + 4-Methoxybenzaldehyde (Model Electrophile). Product: (E)-1-methoxy-4-(3-methylstyryl)benzene.

Experimental Conditions Table

| Parameter | Condition | Rationale |

| Solvent | THF (Anhydrous) | Solubilizes the intermediate oxyanion; prevents proton quenching. |

| Base | Potassium tert-butoxide (KOtBu) | Strong, bulky base (pKa ~17) ensures complete deprotonation without nucleophilic attack on phosphorus. |

| Temperature | 0°C to RT | Low temp favors kinetic control; warming ensures elimination of the intermediate. |

| Stoichiometry | 1.1 : 1.0 (Phosphonate:Aldehyde) | Slight excess of phosphonate ensures complete consumption of the aldehyde. |

Step-by-Step Methodology

-

Deprotonation: To a suspension of KOtBu (1.2 equiv) in anhydrous THF (10 mL) at 0°C, add the diethyl phosphonate ester (1.1 equiv) dropwise.

-

Color Change: Stir for 30 minutes. The solution often turns yellow/orange, indicating the formation of the benzylic carbanion.

-

Addition: Add 4-methoxybenzaldehyde (1.0 equiv) dissolved in THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quench: Pour the reaction mixture into saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄.

-

Purification: The (E)-stilbene is typically less soluble and may crystallize upon concentration. Otherwise, purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Figure 2: Mechanistic pathway of the HWE reaction using 3-methylbenzylphosphonate.[2][3]

Protocol C: Surface Engineering (SAM Formation)

Context: Unlike silanes, phosphonic acids form stable monolayers on metal oxides that resist hydrolysis in aqueous environments. The 3-methylbenzyl group provides a hydrophobic, aromatic surface with specific steric "roughness" due to the meta-methyl group.

Substrate Compatibility

-

Excellent: Titanium Dioxide (TiO₂), Aluminum Oxide (Al₂O₃), Indium Tin Oxide (ITO).

-

Poor: Silica (SiO₂) (requires zirconated interface or high temp).

Methodology (Dip Coating)

-

Substrate Prep: Clean the metal oxide substrate (e.g., TiO₂ slide) via ultrasonication in acetone, ethanol, and isopropanol (10 min each). Treat with UV/Ozone for 15 min to maximize surface hydroxyls.

-

Solution Prep: Dissolve this compound (1 mM) in Ethanol or THF.

-

Note: Ethanol is preferred for environmental safety; THF is better if solubility is an issue.

-

-

Deposition: Immerse the substrate in the solution for 24 hours at room temperature.

-

Optimization: For denser coverage, heat the solution to 50°C.

-

-

Annealing (Critical): Remove substrate, rinse with pure solvent to remove physisorbed layers. Bake in an oven at 120°C for 1 hour. This promotes the condensation of P-OH groups with surface M-OH groups to form tridentate M-O-P bonds.

-

Characterization: Verify monolayer formation via Contact Angle Goniometry (Water contact angle should increase to >85° due to the hydrophobic benzyl tail).

References

-

Horner-Wadsworth-Emmons Reaction Review: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism.[4] Chemical Reviews, 89(4), 863-927.

-

Phosphonic Acid SAMs on Metal Oxides: Queffélec, C., et al. (2012). Surface modification using phosphonic acids and esters: State of the art and perspectives. Chemical Reviews, 112(7), 3777-3807.

-

Synthesis of Phosphonic Acids (Arbuzov/Hydrolysis): Bhattacharya, A. K., & Thyagarajan, G. (1981). Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.

-

General Properties of Benzylphosphonates: PubChem Database. Compound Summary for CID 15083586 (Related Benzylphosphonate derivatives). [5]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Methylphosphonic acid - Wikipedia [en.wikipedia.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 5. {[Benzyl(methyl)amino]methyl}phosphonic acid | C9H14NO3P | CID 15083586 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 3-Methylbenzylphosphonic Acid in Advanced Materials Science: A Guide to Application and Protocol

In the dynamic field of materials science, the ability to precisely control the surface properties of materials is paramount. This guide provides an in-depth exploration of 3-Methylbenzylphosphonic acid, a versatile organophosphorus compound, and its applications in the rational design of advanced materials. We will delve into the synthesis of this molecule and its primary utility in forming robust self-assembled monolayers (SAMs) for applications ranging from corrosion inhibition to the tailored modification of surface energy. This document is intended for researchers, materials scientists, and professionals in drug development seeking to leverage the unique properties of this compound in their work.

Introduction: The Significance of the Phosphonic Acid Moiety in Surface Engineering

Phosphonic acids have emerged as a superior class of molecules for the modification of a wide array of metal and metal oxide surfaces.[1][2] Their robust covalent bonding to these surfaces, typically through the formation of M-O-P linkages with surface hydroxyl groups, leads to the creation of densely packed and highly ordered self-assembled monolayers (SAMs).[3][4] These SAMs can impart a diverse range of functionalities to the underlying substrate, dictated by the terminal group of the phosphonic acid molecule.[5]

This compound, with its benzyl group, offers a unique combination of aromatic character and moderate hydrophobicity. The methyl substituent on the benzene ring can subtly influence the packing and electronic properties of the resulting monolayer. This makes it a compelling candidate for applications where fine-tuning of surface properties is critical.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process commencing with the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by acidic hydrolysis to yield the desired phosphonic acid.[6][7]

Step 1: Synthesis of Diethyl 3-Methylbenzylphosphonate via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds.[5][6] In this step, 3-methylbenzyl halide (chloride or bromide) is reacted with a trialkyl phosphite, such as triethyl phosphite, to yield the corresponding diethyl 3-methylbenzylphosphonate.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylbenzyl chloride (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 150-160 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess triethyl phosphite and the ethyl chloride byproduct can be removed by distillation under reduced pressure. The resulting crude diethyl 3-methylbenzylphosphonate can be further purified by vacuum distillation or column chromatography on silica gel.

Step 2: Acidic Hydrolysis to this compound

The diethyl phosphonate ester is then hydrolyzed to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method for this transformation.[7][9]

Protocol:

-

Reaction Setup: To the purified diethyl 3-methylbenzylphosphonate, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The completion of the hydrolysis can be monitored by the disappearance of the starting material using techniques like TLC or NMR spectroscopy.

-

Work-up and Isolation: After cooling, the solvent and volatile byproducts are removed under reduced pressure. The resulting solid is then washed with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to remove any remaining organic impurities. The product, this compound, can be dried under vacuum. Recrystallization from a suitable solvent system may be performed for further purification if necessary.

Application in Surface Modification: Formation of Self-Assembled Monolayers (SAMs)

A primary application of this compound in materials science is the formation of SAMs on various metal and metal oxide surfaces, such as steel, aluminum oxide, titanium oxide, and zinc oxide.[4][10] The phosphonic acid headgroup strongly anchors to the surface, while the 3-methylbenzyl tail group forms a well-ordered organic layer that modifies the surface properties.

Protocol for Corrosion Testing:

-

Electrochemical Cell Setup: Use a standard three-electrode cell with the SAM-coated steel coupon as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

-

Electrolyte: A common corrosive medium is a 3.5% NaCl solution, simulating seawater.

-

EIS Measurement:

-

Allow the open-circuit potential (OCP) to stabilize for at least 30 minutes.

-

Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and analyze it by fitting to an appropriate equivalent electrical circuit to extract parameters like Rct and Cdl.

-

| Sample | Rct (Ω·cm²) (Representative) | Inhibition Efficiency (%) (Representative) |

| Bare Steel | 10² - 10³ | - |

| Steel with this compound SAM | 10⁵ - 10⁶ | > 95% |

Note: The representative data is based on the expected performance of similar phosphonic acid SAMs for corrosion inhibition. [11][12][13]

Conclusion

This compound is a valuable molecule for the surface engineering of materials. Its straightforward synthesis and its ability to form robust, well-ordered self-assembled monolayers make it a versatile tool for controlling surface properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this compound in a wide range of applications, from developing advanced anti-corrosion coatings to creating tailored interfaces for electronic and biomedical devices. The principles discussed herein are broadly applicable to the wider class of organophosphonic acids, empowering further innovation in the field of materials science.

References

- Aksnes, G., & Aksnes, D. (1964). A Kinetic Study of Michaelis-Arbuzov Reactions. Acta Chemica Scandinavica, 18, 38-44.

- Chen, X., Luais, E., Darwish, N., Ciampi, S., Thordarson, P., & Gooding, J. J. (2012). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir, 28(25), 9487–9495.

- Ford, W. T., & Haupert, L. A. (1995). Process for the synthesis of diethyl ethylphosphonate.

- Gawalt, E. S., Avaltroni, M. J., Danahy, M. P., Silverman, B. M., Hanson, E. L., Midwood, K. S., ... & Schwarzbauer, J. E. (2003). Bonding of phosphonic acids to the native oxide surface of stainless steel 316L. Langmuir, 19(1), 200-204.

- Keglevich, G. (2020). The Michaelis–Arbuzov Reaction: A Versatile and Green Tool in Synthetic Chemistry. Molecules, 25(22), 5364.

- Dubey, M., Weidner, T., Gamble, L. J., & Castner, D. G. (2010). Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). Langmuir, 26(18), 14747-14754.

- Hauffman, T., Hubin, A., & Terryn, H. (2012). Study of the self-assembling of n-octylphosphonic acid molecules on aluminum oxides. Surface and Interface Analysis, 44(8), 1139-1142.

- Hoque, M. E., & DeRose, J. A. (2014). Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning. Langmuir, 30(50), 15165-15173.

- Kalman, E., Felhősi, I., Kármán, F. H., & Shaglouf, M. M. (2000). The inhibition of steel corrosion in neutral aqueous solutions by phosphonic acids. Journal of the Electrochemical Society, 147(10), 3743.

- Kraft, U., Zschieschang, U., Ante, F., Kälblein, D., Kamella, C., Amsharov, K., ... & Klauk, H. (2010). Fluoroalkylphosphonic acid self-assembled monolayer gate dielectrics for threshold-voltage control in low-voltage organic thin-film transistors.

- Mako, T. L., & Keglevich, G. (2018).

- Orazem, M. E., & Tribollet, B. (2017). Electrochemical impedance spectroscopy. John Wiley & Sons.

- Rammelt, U., & Reinhard, G. (1992). On the application of electrochemical impedance spectroscopy (EIS) for the characterization of polymer coated metals.

- Sadek, M. A., & Abd-El-Nabey, B. A. (2014). Corrosion inhibition of mild steel in acidic medium by a new synthesized phosphonate. Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1775-1782.